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Compound of Interest

Compound Name: Antibacterial agent 35

Cat. No.: B13921499

The designation "Compound c9" emerges in diverse areas of biomedical research, referring to
a variety of distinct chemical entities with unique molecular activities. Without a specific
chemical identifier or context, "Compound c9" can denote molecules ranging from anti-cancer
agents to novel antibacterials. This guide provides an overview of the different molecules
referred to as "Compound c9" in scientific literature, highlighting their distinct mechanisms of
action and therapeutic potentials. Researchers and drug development professionals are
encouraged to identify the specific "Compound c9" of interest to delve deeper into its molecular
basis of activity.

Diverse Biological Activities Attributed to
"Compound c9"

Investigations into molecules designated as "Compound c9" have revealed a broad spectrum
of biological effects. These compounds, while sharing a common identifier in their respective
studies, possess fundamentally different chemical structures and, consequently, distinct
molecular targets and signaling pathways. The following sections summarize the key findings
for several prominent "Compound c9" molecules.

A Microtubule-Depolymerizing Agent with Anti-
Angiogenic Properties
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One "Compound c9" has been identified as a potent microtubule-depolymerizing agent with
significant anti-angiogenic and vascular-disrupting effects. This molecule exerts its activity by
inhibiting the proliferation, migration, and tube formation of endothelial cells.[1]

Molecular Mechanism: The anti-angiogenic effects of this Compound c9 are attributed to its
ability to down-regulate the Raf-MEK-ERK signaling pathway, a critical cascade in cell
proliferation and survival.[1] Furthermore, its vascular-disrupting activity is dependent on the
Rho/Rho kinase pathway, which plays a crucial role in regulating endothelial cell contraction
and membrane blebbing.[1]

A Coumarin-Chalcone Conjugate Targeting Bacterial
Biofilms

In the field of microbiology, a coumarin-chalcone conjugate labeled C9 has demonstrated
significant anti-biofilm activity. This compound effectively inhibits biofilm formation by targeting
both the exopolysaccharide matrix and the intracellular signaling molecule cyclic-di-GMP.[2]

Molecular Mechanism: This C9 molecule has been shown to reduce the virulence of
Pseudomonas aeruginosa by interfering with its quorum-sensing (QS) systems. Molecular
docking studies suggest that C9 can bind to key QS regulators, LasR and PgsR, thereby
disrupting the communication network that governs biofilm formation and virulence factor
expression.[2]

A Dihydropyrimidinone Derivative as an Eg5 Inhibitor

A dihydropyrimidinone derivative, also referred to as Compound C9, has been identified as an
inhibitor of the Eg5 motor protein ATPase. This protein is essential for the formation of the
bipolar mitotic spindle, making it an attractive target for cancer therapy.[3]

Molecular Mechanism: This Compound C9 acts as a mixed-type inhibitor of Eg5, leading to
mitotic arrest and subsequent cytotoxic activity against various cancer cell lines.[3] Molecular
modeling has indicated that it establishes favorable binding interactions within the active site of
the Eg5 motor protein.[3]

An Antibacterial 5-O-Mycaminosyltylonolide (OMT)
Derivative
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A novel derivative of 5-O-mycaminosyltylonolide (OMT), designated as c9, exhibits potent
antibacterial activity against a range of susceptible and drug-resistant bacteria, including
Escherichia coli and Staphylococcus aureus.[4]

Molecular Mechanism: The antibacterial action of this c9 compound stems from its ability to
bind to the bacterial 50S ribosomal subunit. This interaction effectively inhibits protein
synthesis, a critical process for bacterial survival and proliferation.[4]

A Small-Molecule Inhibitor of PRMT5 in Lung Cancer

Research in oncology has identified a small-molecule inhibitor of Protein Arginine
Methyltransferase 5 (PRMT5), referred to as Compound C9, with anti-lung cancer activity.[5]

Molecular Mechanism: This Compound C9 functions by inhibiting the symmetrical arginine
methylation of key cellular proteins like SmD3 and histones. This enzymatic inhibition leads to a
reduction in the proliferation of lung cancer cells.[5]

An FGFR1 Inhibitor for Non-Small Cell Lung Cancer

A 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, identified as Compound C9, shows
promise as an inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) for the treatment of
non-small cell lung cancer (NSCLC).[6]

Molecular Mechanism: This Compound C9 exerts its antiproliferative effects by inhibiting the
phosphorylation of FGFR1 and its downstream signaling components, including PLCy1 and
ERK. Molecular docking studies have revealed that it forms multiple hydrogen bonds with key
amino acid residues in the ATP-binding pocket of FGFR1.[6]

Clarification Required for In-Depth Analysis

The examples above illustrate the diverse nature of molecules referred to as "Compound c9."
To provide an in-depth technical guide complete with quantitative data, detailed experimental
protocols, and signaling pathway diagrams, it is imperative to first identify the specific
"Compound c9" of interest.

Researchers, scientists, and drug development professionals are requested to specify which of
the aforementioned "Compound c9" molecules, or another not listed, is the subject of their
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inquiry.

Once the specific compound is identified, a comprehensive technical guide will be generated,
adhering to the core requirements of data presentation, detailed methodologies, and
mandatory visualizations to facilitate a thorough understanding of its molecular basis of activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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